dodoviscin A

Description

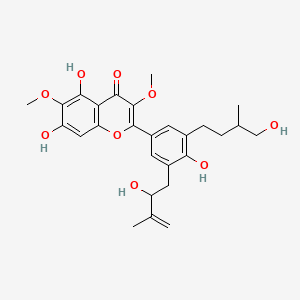

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-5-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O9/c1-13(2)18(29)10-16-9-17(8-15(22(16)31)7-6-14(3)12-28)25-27(35-5)24(33)21-20(36-25)11-19(30)26(34-4)23(21)32/h8-9,11,14,18,28-32H,1,6-7,10,12H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFIZXLDARFSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)CC(C(=C)C)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Dodoviscin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodoviscin A, a prenylated flavonoid isolated from the plant Dodonaea viscosa, has emerged as a compound of significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery and isolation of this compound, alongside a detailed exploration of its known biological activities. The document outlines the experimental protocols for its extraction and purification, as well as the methodologies for assessing its bioactivities. Quantitative data on its physicochemical properties and biological efficacy are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a comprehensive understanding of this promising natural product.

Discovery and Isolation from Dodonaea viscosa

This compound was first reported as one of ten new isoprenylated flavonol derivatives, designated dodoviscins A-J, isolated from the aerial parts of Dodonaea viscosa (Sapindaceae) by Gao et al. in 2012. The structure of this compound was elucidated through comprehensive spectroscopic analysis.

Experimental Protocol: Isolation of this compound

The following protocol is based on the methodology described by Gao et al. (2012).

Plant Material:

-

Aerial parts of Dodonaea viscosa were collected, air-dried, and powdered.

Extraction and Fractionation:

-

The powdered plant material was extracted with 95% ethanol at room temperature.

-

The resulting crude extract was concentrated under reduced pressure.

-

The concentrated extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

Chromatographic Separation:

-

The ethyl acetate-soluble fraction was subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol to yield several fractions.

-

Fractions showing similar thin-layer chromatography (TLC) profiles were combined.

-

Further separation of the combined fractions was performed using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

Experimental Workflow: Isolation of this compound

Physicochemical Properties of this compound

The structural elucidation of this compound was achieved through various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

| Property | Data |

| Molecular Formula | C₂₇H₃₂O₉ |

| Molecular Weight | 500.54 g/mol |

| Appearance | Yellow, amorphous powder |

| UV (MeOH) λmax (log ε) | 268 (4.35), 340 (4.28) nm |

| IR (KBr) νmax | 3421, 2926, 1654, 1605, 1512, 1215 cm⁻¹ |

| ¹H NMR (CD₃OD, 500 MHz) | See original publication for detailed data |

| ¹³C NMR (CD₃OD, 125 MHz) | See original publication for detailed data |

| HR-ESI-MS [M+H]⁺ | m/z 501.2073 (calculated for C₂₇H₃₃O₉, 501.2074) |

Table 1: Physicochemical properties of this compound.

Biological Activities of this compound

This compound has been investigated for several biological activities, with its role as an inhibitor of melanogenesis and ERK2 being notably reported.

Inhibition of Melanogenesis

A study by Yan et al. (2013) demonstrated that this compound inhibits melanin production in B16-F10 melanoma cells. This effect is attributed to the direct inhibition of tyrosinase, the key enzyme in melanin synthesis, and the downregulation of the cAMP-PKA-CREB signaling pathway.

Mushroom Tyrosinase Activity Assay:

-

A reaction mixture containing phosphate buffer, L-tyrosine, and various concentrations of this compound is prepared.

-

The reaction is initiated by adding mushroom tyrosinase.

-

The formation of dopachrome is monitored spectrophotometrically at 475 nm.

-

Kojic acid is used as a positive control.

Cellular Tyrosinase Activity and Melanin Content Assay:

-

B16-F10 melanoma cells are cultured and treated with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis, in the presence or absence of this compound.

-

For cellular tyrosinase activity, cells are lysed, and the protein content is quantified. The lysate is then incubated with L-DOPA, and the formation of dopa-chrome is measured at 475 nm.

-

For melanin content, the cell pellets are dissolved in NaOH, and the absorbance is measured at 405 nm.

Inhibition of Extracellular Signal-Regulated Kinase 2 (ERK2)

A recent study identified this compound as an inhibitor of ERK2, a key protein kinase involved in various cellular processes, including cell proliferation and differentiation.

| Biological Activity | Target/Assay | IC₅₀ Value | Reference |

| Anti-Melanogenesis | Mushroom Tyrosinase | Not explicitly stated in abstract | Yan et al., 2013 |

| B16-F10 Melanin Production | ~20 µM | Yan et al., 2013 | |

| ERK2 Inhibition | Kinase Activity Assay | 10.79 µM | Yang et al., 2022 |

Table 2: Biological activities of this compound.

Conclusion and Future Perspectives

This compound, a prenylated flavonoid from Dodonaea viscosa, has demonstrated promising biological activities, particularly in the inhibition of melanogenesis and ERK2. The detailed protocols for its isolation and biological evaluation provided in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigations are warranted to fully elucidate the therapeutic potential of this compound and to explore its mechanism of action in other biological systems. The development of synthetic analogues could also be a promising avenue for enhancing its potency and drug-like properties.

Unveiling the Bioactive Potential: A Technical Guide to the Preliminary Biological Activity Screening of Dodoviscin A

For Immediate Release

This technical guide provides a comprehensive overview of the preliminary biological activity screening of the novel compound, Dodoviscin A. The document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the methodologies employed and the initial findings. All quantitative data are presented in structured tables for clear comparison, and key experimental protocols are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the research conducted.

Data Summary

The preliminary biological screening of this compound encompassed an evaluation of its cytotoxic, antimicrobial, and anti-inflammatory properties. The quantitative results of these assays are summarized below.

In Vitro Cytotoxicity

This compound was screened against a panel of human cancer cell lines to determine its cytotoxic potential. The half-maximal inhibitory concentration (IC₅₀) values were determined after 48 hours of continuous exposure.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 22.5 ± 2.1 |

| HeLa | Cervical Carcinoma | 18.9 ± 1.5 |

| HepG2 | Hepatocellular Carcinoma | 25.1 ± 2.9 |

| PC-3 | Prostate Cancer | 30.7 ± 3.4 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed by determining the Minimum Inhibitory Concentration (MIC) against a range of pathogenic bacteria and fungi.

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 32 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 128 |

| Candida albicans | Fungus | 64 |

| Aspergillus niger | Fungus | > 256 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated by measuring its ability to inhibit the production of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Cytokine | Inhibition (%) at 50 µM | IC₅₀ (µM) |

| TNF-α | 78.4 ± 5.2 | 28.3 ± 2.5 |

| IL-6 | 65.1 ± 4.7 | 35.8 ± 3.1 |

Experimental Protocols

Detailed methodologies for the key experiments performed in this preliminary screening are provided below.

Cell Viability/Cytotoxicity Assay

The cytotoxic effects of this compound were determined using the Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The cells were then treated with various concentrations of this compound (ranging from 0.1 to 100 µM) for 48 hours.

-

CCK-8 Addition: After the incubation period, 10 µL of CCK-8 solution was added to each well.

-

Incubation and Measurement: The plates were incubated for an additional 2 hours at 37°C. The absorbance was then measured at 450 nm using a microplate reader.

-

Data Analysis: The cell viability was calculated as a percentage of the untreated control, and the IC₅₀ values were determined by non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various microbial strains was determined using the broth microdilution method.

-

Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was adjusted to a concentration of 5 x 10⁵ CFU/mL in the appropriate broth medium.

-

Serial Dilution: this compound was serially diluted in the broth medium in a 96-well microplate.

-

Inoculation: Each well was inoculated with the microbial suspension.

-

Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

Anti-inflammatory Assay (Cytokine Quantification)

The effect of this compound on the production of pro-inflammatory cytokines was measured by Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Culture and Stimulation: RAW 264.7 macrophages were seeded in a 24-well plate. After 24 hours, the cells were pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

Supernatant Collection: The cell culture supernatant was collected and centrifuged to remove any cellular debris.

-

ELISA: The concentrations of TNF-α and IL-6 in the supernatant were quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine production was calculated relative to the LPS-stimulated control.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the observed biological activities of this compound.

Identifying the Pharmacophore of Dodoviscin A: A Technical Guide for Drug Development Professionals

Abstract

Dodoviscin A is a novel natural product with preliminary evidence suggesting a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. However, its mechanism of action and the specific structural features responsible for its bioactivity remain uncharacterized. This technical guide outlines a comprehensive, albeit hypothetical, research program designed to identify and validate the pharmacophore of this compound. By defining the essential molecular features required for its biological activity, a foundation can be laid for the rational design of more potent and selective analogs for therapeutic development. This document provides a detailed roadmap, encompassing computational modeling and experimental validation, for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel bioactive compounds.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound, a recently isolated compound, has demonstrated promising, yet poorly defined, biological activities in initial screenings. To advance this compound from a promising hit to a viable lead compound, a thorough understanding of its structure-activity relationship (SAR) is paramount. The identification of its pharmacophore—the spatial arrangement of essential features that enable it to interact with a specific biological target—is a critical first step in this process.

This guide presents a systematic approach to elucidating the pharmacophore of this compound, beginning with its structural characterization and proceeding through computational analysis and rigorous experimental validation.

Hypothetical Structure and Initial Biological Data of this compound

For the purposes of this guide, we will assume the hypothetical structure of this compound as depicted below. Furthermore, we will work with hypothetical initial screening data suggesting its potential as a kinase inhibitor.

Table 1: Hypothetical Initial Biological Screening Data for this compound

| Assay Type | Target/Cell Line | Activity Metric | Value |

| Kinase Inhibition | Kinase X | IC50 | 2.5 µM |

| Cytotoxicity | HeLa | CC50 | 15.0 µM |

| Anti-inflammatory | LPS-stimulated | IC50 (NO production) | 5.8 µM |

| Macrophages |

Computational Pharmacophore Modeling

A ligand-based pharmacophore modeling approach will be employed initially due to the lack of a known crystal structure of the biological target in complex with this compound.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Conformational Analysis: A set of 20 hypothetical, structurally diverse analogs of this compound with a range of kinase X inhibitory activities (see Table 2) will be used. For each analog, a conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to generate a set of low-energy conformers.

-

Feature Identification: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR) will be identified for all conformers of the active analogs.

-

Pharmacophore Hypothesis Generation: A pharmacophore generation algorithm (e.g., in Discovery Studio or MOE) will be used to align the conformers of the active analogs and identify common 3D arrangements of the identified features. The algorithm will generate a series of pharmacophore hypotheses.

-

Model Validation: The generated hypotheses will be validated by their ability to discriminate between active and inactive analogs. A good model should map well to the active compounds but not the inactive ones.

Table 2: Hypothetical Structure-Activity Relationship Data for this compound Analogs against Kinase X

| Compound ID | Modification from this compound | IC50 (µM) |

| DODO-A | (Parent Compound) | 2.5 |

| DODO-1 | Removal of hydroxyl group at C-1 | > 50 |

| DODO-2 | Methylation of hydroxyl at C-1 | 15.2 |

| DODO-3 | Replacement of furan with thiophene | 3.1 |

| DODO-4 | Epimerization at C-5 | 28.9 |

| DODO-5 | Opening of the lactone ring | > 50 |

| DODO-6 | Addition of a methyl group at C-8 | 1.8 |

| DODO-7 | Replacement of ester with amide | 4.5 |

| DODO-8 | Saturation of the double bond | 10.7 |

Proposed Pharmacophore of this compound

Based on the hypothetical SAR data in Table 2, a plausible pharmacophore model for this compound's kinase X inhibitory activity would consist of:

-

One Hydrogen Bond Donor (from the C-1 hydroxyl group)

-

One Hydrogen Bond Acceptor (from the lactone carbonyl)

-

One Hydrophobic/Aromatic feature (from the furan ring)

-

An additional hydrophobic feature (from the alkyl chain)

Caption: A 2D representation of the key pharmacophoric features of this compound.

Experimental Validation of the Pharmacophore Model

The computationally derived pharmacophore model must be validated through experimental testing. This involves synthesizing and testing new compounds designed based on the pharmacophore hypothesis.

Experimental Protocol: Synthesis of Novel Analogs

Novel analogs of this compound will be synthesized to test the validity of the pharmacophore model. For example, to confirm the importance of the furan ring as a hydrophobic/aromatic feature, analogs with different aromatic and non-aromatic isosteres will be prepared. The general synthetic scheme would involve the modification of a late-stage intermediate or the total synthesis of the designed analogs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Recombinant Kinase X, ATP, substrate peptide, and test compounds (this compound and synthesized analogs).

-

Procedure: a. A solution of Kinase X is pre-incubated with varying concentrations of the test compounds for 15 minutes at room temperature. b. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide. c. The reaction is allowed to proceed for 60 minutes at 30°C. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method (e.g., ADP-Glo Kinase Assay).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 values are determined by fitting the data to a dose-response curve using non-linear regression.

Signaling Pathway Analysis

To understand the downstream effects of this compound's interaction with its target, an analysis of the affected signaling pathway is necessary.

Caption: Proposed signaling pathway inhibited by this compound.

Experimental Workflow for Pharmacophore Identification

The overall workflow for identifying the pharmacophore of this compound is a multi-step process involving both computational and experimental approaches.

Caption: Integrated workflow for pharmacophore identification and lead discovery.

Conclusion

This technical guide has presented a hypothetical yet comprehensive framework for the identification and validation of the pharmacophore of this compound. By systematically integrating computational modeling with experimental synthesis and biological testing, a robust pharmacophore model can be developed. This model will be instrumental in guiding the design of novel, more potent, and selective analogs of this compound, thereby accelerating its development as a potential therapeutic agent. The methodologies outlined herein are broadly applicable to the characterization of other novel bioactive compounds.

An In-depth Technical Guide on Dodoviscin A Derivatives and Analogues

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical guide is intended to provide a comprehensive overview of Dodoviscin A, its known analogues, and their biological activities, with a particular focus on their potential in oncology. However, a thorough review of publicly available scientific literature reveals that research on this compound and its synthetic derivatives is still in a nascent stage. While the source plant, Dodonaea viscosa, and its crude extracts have demonstrated notable cytotoxic and antiproliferative effects, detailed studies on purified this compound for anticancer applications are limited.

This document compiles the existing data on this compound and related compounds isolated from Dodonaea viscosa. It aims to serve as a foundational resource, highlighting the current state of knowledge and identifying the significant gaps that future research must address to explore the full therapeutic potential of this class of compounds.

Introduction to this compound and its Natural Source

This compound is a flavonoid, specifically an isoprenylated flavonol derivative, that has been isolated from the aerial parts of the medicinal plant Dodonaea viscosa (family: Sapindaceae).[1][2] This plant has a history of use in traditional medicine for treating a variety of ailments, including inflammation and rheumatism.[2] Phytochemical investigations of Dodonaea viscosa have led to the isolation of a series of related flavonoids, collectively known as dodoviscins (e.g., Dodoviscin I, J), and other phenolic compounds.[1][3]

Known Biological Activities of this compound and Related Compounds

The primary biological activity reported for purified This compound is as a pigmentation-altering agent. It has been shown to inhibit melanin production in B16-F10 melanoma cells.[1][2] This activity is attributed to its ability to suppress mushroom tyrosinase activity and to inhibit the phosphorylation of the cAMP response element-binding protein (CREB).[1]

While direct anticancer studies on this compound are not extensively reported, crude extracts and other compounds from Dodonaea viscosa have shown promising results in oncology research.

-

Cytotoxicity of Plant Extracts: Ethanolic and chloroform extracts of D. viscosa have demonstrated cytotoxic effects against the HT-29 human colon cancer cell line.[2] A hydroethanolic extract showed antiproliferative activity against SW480 and SW620 colon cancer cells.[3][4] Methanol and chloroform extracts also exhibited cytotoxic effects on liver and cervical cancer cells.

-

Activity of Analogues: Other flavonoids isolated from D. viscosa have shown antiproliferative effects. For instance, the compound Santin (a flavonoid also found in the plant) was effective against inflammatory breast cancer cell lines.

It is hypothesized that the flavonoids present in the extracts, including the dodoviscins, are responsible for these anticancer activities.[3][4]

Quantitative Data on Biological Activity

Detailed quantitative data on the anticancer activity of purified this compound is largely absent in the current literature. The available data primarily pertains to the crude extracts of Dodonaea viscosa or other isolated flavonoids.

Table 1: Cytotoxic and Antiproliferative Activity of Dodonaea viscosa Extracts and Isolated Compounds

| Compound/Extract | Cell Line(s) | Activity Type | IC50 / Observation | Reference(s) |

| Hydroethanolic Extract | SW480, SW620 (Colon Cancer) | Antiproliferative | Strong activity at ≥ 5 µg/mL | [4] |

| Ethanolic Extract | HT-29 (Colon Cancer) | Cytotoxic | Not specified | [2] |

| Chloroform Extract | HT-29 (Colon Cancer) | Cytotoxic | Not specified | [2] |

Note: The absence of specific IC50 values for this compound in cancer cell lines is a critical knowledge gap.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound derivatives or for its specific evaluation in anticancer assays are not available in the reviewed literature. The following is a general description of the extraction and fractionation process used to isolate compounds from Dodonaea viscosa.

General Protocol for Extraction and Fractionation of Dodonaea viscosa

-

Drying and Maceration: The aerial parts of the plant are dried, powdered, and then macerated in 96% ethanol at room temperature for an extended period (e.g., 7 days).[2]

-

Filtration and Concentration: The resulting mixture is filtered, and the solvent is removed from the filtrate using a rotary evaporator under vacuum to yield the crude ethanolic extract.[2]

-

Fractionation: The crude extract is suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[2]

-

Isolation: Individual compounds, including this compound, are isolated from these fractions using chromatographic techniques (e.g., column chromatography, preparative thin-layer chromatography).

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Signaling Pathways

The signaling pathway information for this compound is limited to its effects on melanogenesis. Its potential mechanism of action in cancer is largely speculative and extrapolated from the known activities of other flavonoids.

Known Signaling Pathway (Melanogenesis)

The diagram below illustrates the known mechanism of this compound in inhibiting melanin production.

Caption: Known inhibitory effects of this compound on the melanogenesis pathway.

Hypothesized Anticancer Signaling Pathways

Based on the activities of other flavonoids isolated from D. viscosa, such as quercetin, potential anticancer mechanisms could involve the modulation of key survival and proliferation pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Dodonaea viscosa Jacq. induces cytotoxicity, antiproliferative activity, and cell death in colorectal cancer cells via regulation of caspase 3 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dodonaea viscosa Jacq. induces cytotoxicity, antiproliferative activity, and cell death in colorectal cancer cells via regulation of caspase 3 and p53 [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Dodoviscin A from Dodonaea viscosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonaea viscosa, commonly known as hopbush, is a versatile medicinal plant with a rich history in traditional medicine for treating a variety of ailments, including inflammation, pain, and microbial infections.[1][2][3] The plant is a rich source of bioactive secondary metabolites, including flavonoids, saponins, and terpenoids.[4][5] Among the diverse chemical constituents, a class of clerodane diterpenes, known as dodoviscins, has garnered significant interest for their potential pharmacological activities. Specifically, Dodoviscin A, isolated from the aerial parts of D. viscosa, has been reported to inhibit melanogenesis, suggesting its potential application in dermatology and cosmetology.[1]

These application notes provide a comprehensive protocol for the extraction, fractionation, and isolation of this compound from the aerial parts of Dodonaea viscosa. The methodologies described are based on established phytochemical investigation procedures for this plant species.

Data Presentation

Table 1: Extraction Yields of Dodonaea viscosa Aerial Parts with Different Solvents

| Solvent System | Extraction Method | Plant Part | Percentage Yield (%) | Reference |

| 96% Ethanol | Maceration (7 days) | Aerial Parts | 10.04 | [6] |

| Methanol | Maceration (3 x 7 days) | Stems | 6.54 | [7] |

| Aqueous | Soxhlet Extraction | Leaves | 20.46 | [8] |

| Ethanol | Soxhlet Extraction | Leaves | 15.6 | [8] |

| Petroleum Ether | Soxhlet Extraction | Leaves | 19.8 | [8] |

Note: Yields can vary depending on the geographical origin of the plant, time of harvest, and specific extraction conditions.

Experimental Protocols

General Extraction and Fractionation of Dodonaea viscosa Aerial Parts

This protocol outlines the initial extraction and solvent partitioning to obtain a fraction enriched with diterpenoids, including this compound.

Materials and Reagents:

-

Dried and powdered aerial parts (leaves and stems) of Dodonaea viscosa

-

96% Ethanol or Methanol

-

Ethyl acetate

-

n-Hexane

-

Distilled water

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Separatory funnel (2 L)

-

Glassware (beakers, flasks)

Procedure:

-

Maceration:

-

Weigh approximately 500 g of the dried, powdered aerial parts of Dodonaea viscosa.[6]

-

Place the plant material in a large container and add 2.5 L of 96% ethanol.

-

Allow the mixture to macerate for 7 days at room temperature with occasional stirring.[6]

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude ethanolic extract.[6]

-

-

Solvent Partitioning:

-

Suspend the crude ethanolic extract (e.g., 50 g) in 600 mL of distilled water.[6]

-

Transfer the suspension to a 2 L separatory funnel.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition with n-hexane (3 x 500 mL) to remove non-polar compounds. Collect and concentrate the n-hexane fraction separately.

-

Next, partition the remaining aqueous layer with ethyl acetate (3 x 500 mL).[4] The ethyl acetate fraction is reported to contain clerodane diterpenes and prenylated flavonoids.[8]

-

Collect the ethyl acetate fraction and concentrate it using a rotary evaporator. This ethyl acetate-soluble fraction will be used for the isolation of this compound.

-

Isolation of this compound by Column Chromatography

This protocol describes the chromatographic separation of the ethyl acetate fraction to isolate this compound.

Materials and Reagents:

-

Concentrated ethyl acetate fraction

-

Silica gel (for column chromatography)

-

Solvent systems for chromatography (e.g., gradients of n-hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp for visualization

-

Glass column for chromatography

-

Fraction collector (optional)

-

Glass vials for collecting fractions

Procedure:

-

Column Preparation:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column of appropriate dimensions.

-

Allow the silica gel to settle and equilibrate the column with n-hexane.

-

-

Sample Loading:

-

Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

-

-

Elution and Fraction Collection:

-

Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner.

-

Collect fractions of a defined volume (e.g., 20 mL) sequentially.

-

-

Monitoring by Thin Layer Chromatography (TLC):

-

Monitor the separation process by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the separated compounds under a UV lamp and/or by using a suitable staining reagent.

-

Pool the fractions that show similar TLC profiles, particularly those corresponding to the expected polarity of this compound (as clerodane diterpenes are of medium polarity).

-

-

Further Purification (if necessary):

-

The pooled fractions may require further purification using repeated column chromatography or by employing other techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway Inhibition

Caption: Inhibition of melanogenesis by this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Investigation of the extraction process and phytochemical composition of preparations of Dodonaea viscosa (L.) Jacq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial effect of Dodonea viscosa (hop bush) leaf extract in some enterobacteriaceae - MedCrave online [medcraveonline.com]

- 4. Antibacterial Activities of Dodonaea viscosa using Contact Bioautography Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for a Cell-Based Assay to Determine Dodoviscin A Activity

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro anticancer activity of a novel hypothetical compound, Dodoviscin A. The protocols herein describe a tiered experimental approach, starting with the assessment of general cytotoxicity, moving to the specific induction of apoptosis, and culminating in the investigation of a potential mechanism of action through a key signaling pathway.

Introduction

The discovery of novel anticancer agents from natural products is a cornerstone of oncological research.[1][2] this compound is a novel purified small molecule with a putative anthracycline-like core structure, suggesting potential anticancer properties similar to compounds like doxorubicin.[3][4][5][6] This document outlines a series of cell-based assays to determine the biological activity and elucidate the mechanism of action of this compound in cancer cell lines. Cell-based assays provide a physiologically relevant context to assess a compound's effects on cellular processes such as proliferation, viability, and signaling pathways.[1][7][8]

Experimental Strategy Overview

The overall experimental workflow for characterizing the anticancer activity of this compound is depicted below. This strategy employs a multi-pronged approach to first identify cytotoxic effects, then confirm the induction of programmed cell death (apoptosis), and finally to investigate the molecular mechanism underlying these observations.

Figure 1: Experimental workflow for the characterization of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 of this compound (µM) | IC50 of Doxorubicin (µM) (Control) |

| HeLa | Cervical Cancer | 1.5 ± 0.2 | 0.8 ± 0.1 |

| MCF-7 | Breast Cancer | 2.8 ± 0.4 | 1.2 ± 0.3 |

| A549 | Lung Cancer | 5.2 ± 0.7 | 2.5 ± 0.5 |

| L929 | Normal Fibroblast | > 50 | > 20 |

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |

| HeLa | Vehicle Control | 1.0 ± 0.1 |

| HeLa | This compound (1.5 µM) | 4.2 ± 0.5 |

| HeLa | Doxorubicin (0.8 µM) | 3.8 ± 0.4 |

| MCF-7 | Vehicle Control | 1.0 ± 0.2 |

| MCF-7 | This compound (2.8 µM) | 3.5 ± 0.3 |

| MCF-7 | Doxorubicin (1.2 µM) | 3.1 ± 0.3 |

Table 3: Inhibition of NF-κB Signaling by this compound

| Cell Line | Treatment | NF-κB Reporter Activity (RLU) | % Inhibition |

| HeLa-NF-κB-luc | Vehicle Control | 150,000 ± 12,000 | 0% |

| HeLa-NF-κB-luc | TNFα (10 ng/mL) | 1,200,000 ± 98,000 | - |

| HeLa-NF-κB-luc | TNFα + this compound (1.5 µM) | 450,000 ± 35,000 | 62.5% |

| HeLa-NF-κB-luc | TNFα + Doxorubicin (0.8 µM) | 980,000 ± 76,000 | 18.3% |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: HeLa (human cervical carcinoma), MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), and L929 (murine fibroblast) cell lines are obtained from ATCC. A stable NF-κB luciferase reporter HeLa cell line (HeLa-NF-κB-luc) is also used.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Treat cells with this compound at its IC50 concentration for 24 hours. Include vehicle and positive controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1 hour.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Express the results as fold change in caspase activity compared to the vehicle control.

Protocol 3: NF-κB Reporter Assay

This assay is used to determine if this compound affects the NF-κB signaling pathway, which is often constitutively active in cancer cells and plays a role in cell survival.

-

Cell Seeding: Seed HeLa-NF-κB-luc cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with this compound at its IC50 concentration for 1 hour.

-

Pathway Activation: Stimulate the cells with TNFα (10 ng/mL) for 6 hours to activate the NF-κB pathway. Include unstimulated and vehicle controls.

-

Cell Lysis: Lyse the cells using a suitable luciferase assay lysis buffer.

-

Luminescence Measurement: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell number (e.g., protein concentration). Calculate the percentage inhibition of TNFα-induced NF-κB activity by this compound.

Proposed Mechanism of Action

Based on the hypothetical data, this compound is a potent cytotoxic agent that induces apoptosis in cancer cells. The inhibition of the NF-κB signaling pathway suggests a potential mechanism for its pro-apoptotic effects. NF-κB is a transcription factor that promotes the expression of anti-apoptotic genes. By inhibiting NF-κB, this compound may sensitize cancer cells to apoptosis.

Figure 2: Hypothesized mechanism of action of this compound on the NF-κB pathway.

Logical Relationship of Experimental Outcomes

The results from the proposed assays are interconnected and provide a logical progression from a general cytotoxic effect to a specific molecular mechanism.

References

- 1. Cell-Based Assays in Natural Product-Based Drug Discovery | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doxorubicin-An Agent with Multiple Mechanisms of Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Cell-Based Assays [sigmaaldrich.com]

Application Notes and Protocols: Dodoviscin A Enzyme Inhibition Kinetics Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodoviscin A is a natural compound that has garnered research interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, antimicrobial, and anticancer activities.[1] The underlying mechanisms of these effects are thought to involve the inhibition of specific enzymes. Understanding the kinetics of this inhibition is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

This document provides a generalized framework for conducting an enzyme inhibition kinetics assay for this compound. Due to the limited publicly available data on specific enzyme targets for this compound, this protocol is presented as a template that can be adapted once a target enzyme has been identified. The principles and methodologies described herein are broadly applicable to the study of enzyme inhibitors.

Data Presentation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in a clear and structured format.

Table 1: Inhibition of [Target Enzyme] by this compound

| Parameter | Value |

| IC50 (µM) | Insert Value |

| Ki (µM) | Insert Value |

| Mechanism of Inhibition | e.g., Competitive, Non-competitive, Uncompetitive, Mixed |

Table 2: Michaelis-Menten Kinetic Parameters of [Target Enzyme] in the Presence of this compound

| This compound (µM) | Vmax (µmol/min) | Km (µM) |

| 0 | Insert Value | Insert Value |

| [Concentration 1] | Insert Value | Insert Value |

| [Concentration 2] | Insert Value | Insert Value |

| [Concentration 3] | Insert Value | Insert Value |

Experimental Protocols

The following protocols provide a detailed methodology for determining the enzyme inhibition kinetics of this compound. These should be optimized based on the specific target enzyme and the available detection methods.

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%.[2][3]

Materials:

-

[Target Enzyme]

-

Substrate for the target enzyme

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

Assay buffer (optimized for the target enzyme)

-

96-well microplate

-

Microplate reader (capable of measuring absorbance, fluorescence, or luminescence, depending on the assay)

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range might span from 0.01 µM to 100 µM.

-

Prepare a solution of the target enzyme in the assay buffer at a concentration that yields a robust signal within the linear range of the assay.

-

Prepare a solution of the substrate in the assay buffer. The concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.[3]

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in order:

-

Assay buffer

-

This compound solution (at varying concentrations) or solvent control (for 100% activity)

-

Enzyme solution

-

-

Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

-

Initiate and Monitor the Reaction:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the reaction progress using a microplate reader. The rate of product formation or substrate consumption is measured over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of this compound.

-

Normalize the rates relative to the solvent control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of the Mechanism of Inhibition and Inhibition Constant (Ki)

To understand how this compound inhibits the enzyme, it is essential to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and its inhibition constant (Ki).[4] The Ki reflects the binding affinity of the inhibitor to the enzyme.[5]

Materials:

-

Same as for the IC50 determination.

Procedure:

-

Perform Michaelis-Menten Kinetics:

-

Set up a series of reactions with varying substrate concentrations, typically ranging from 0.2x Km to 5x Km.[3]

-

For each substrate concentration, perform the assay in the absence (control) and presence of several fixed concentrations of this compound (e.g., 0.5x IC50, 1x IC50, 2x IC50).

-

-

Data Collection and Analysis:

-

Measure the initial reaction velocities for all conditions.

-

Plot the initial velocity versus substrate concentration for each inhibitor concentration.

-

Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot) or by non-linear regression fitting to the Michaelis-Menten equation.

-

Competitive Inhibition: Vmax remains unchanged, but the apparent Km increases. On a Lineweaver-Burk plot, the lines will intersect at the y-axis.

-

Non-competitive Inhibition: The apparent Vmax decreases, but Km remains unchanged. On a Lineweaver-Burk plot, the lines will intersect at the x-axis.

-

Uncompetitive Inhibition: Both the apparent Vmax and Km decrease. On a Lineweaver-Burk plot, the lines will be parallel.

-

Mixed Inhibition: Both the apparent Vmax and Km are altered. The lines on a Lineweaver-Burk plot will intersect at a point other than the axes.

-

-

-

Calculate Ki:

-

The Ki can be determined from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration, or directly from the non-linear regression analysis.

-

Visualization of Experimental Workflow

A clear understanding of the experimental process is critical for reproducibility. The following diagram illustrates the general workflow for an enzyme inhibition kinetics assay.

Caption: Workflow for this compound enzyme inhibition kinetics assay.

The following diagram illustrates the different classical mechanisms of enzyme inhibition.

Caption: Mechanisms of reversible enzyme inhibition.

References

- 1. This compound [myskinrecipes.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dodoviscin J | transporter | TargetMol [targetmol.com]

Application Notes and Protocols: Dodoviscin A in Melanin Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodoviscin A, a natural compound isolated from Dodonaea viscosa, has emerged as a promising agent for the inhibition of melanogenesis.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and freckles. This compound has been shown to inhibit melanin biosynthesis in B16-F10 melanoma cells, a widely used in vitro model for studying melanogenesis.[1][3] Its mechanism of action involves the suppression of tyrosinase activity, the rate-limiting enzyme in melanin synthesis, and the modulation of the cAMP/PKA/CREB signaling pathway.[1] These application notes provide detailed protocols for assessing the melanin inhibitory potential of this compound using B16-F10 cells.

Data Presentation

The following tables summarize the expected quantitative data from melanin inhibition and tyrosinase activity assays involving this compound. Please note that the specific values from the primary literature (Yan et al., 2013) are not publicly available and would need to be obtained from the full-text article. The tables are presented here as a template for data organization.

Table 1: Effect of this compound on Melanin Content in IBMX-Induced B16-F10 Cells

| Treatment Group | Concentration (µM) | Melanin Content (% of Control) |

| Control (Untreated) | - | 100 |

| IBMX (100 µM) | - | Value |

| IBMX + this compound | 1 | Value |

| IBMX + this compound | 5 | Value |

| IBMX + this compound | 10 | Value |

| IBMX + this compound | 20 | Value |

| Kojic Acid (Positive Control) | Value | Value |

Table 2: Effect of this compound on Intracellular Tyrosinase Activity in IBMX-Induced B16-F10 Cells

| Treatment Group | Concentration (µM) | Tyrosinase Activity (% of Control) |

| Control (Untreated) | - | 100 |

| IBMX (100 µM) | - | Value |

| IBMX + this compound | 1 | Value |

| IBMX + this compound | 5 | Value |

| IBMX + this compound | 10 | Value |

| IBMX + this compound | 20 | Value |

| Kojic Acid (Positive Control) | Value | Value |

Experimental Protocols

Cell Culture and Treatment

B16-F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Melanin Content Assay

This protocol is adapted from established methods for measuring melanin content in B16-F10 cells.

Materials:

-

B16-F10 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

6-well plates

-

3-isobutyl-1-methylxanthine (IBMX)

-

This compound

-

Phosphate-buffered saline (PBS)

-

1 N NaOH with 10% DMSO

-

Microplate reader

Procedure:

-

Seed B16-F10 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of this compound in the presence of a melanogenesis inducer, such as 100 µM IBMX, for 72 hours. Include appropriate controls (untreated, IBMX alone, and a positive control like kojic acid).

-

After incubation, wash the cells twice with PBS.

-

Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

-

Lyse the cell pellet by adding 200 µL of 1 N NaOH containing 10% DMSO.

-

Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

-

Transfer 100 µL of the solubilized melanin solution to a 96-well plate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The melanin content is expressed as a percentage relative to the control group.

Intracellular Tyrosinase Activity Assay

This protocol outlines the measurement of tyrosinase activity within the B16-F10 cells.

Materials:

-

B16-F10 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

6-well plates

-

IBMX

-

This compound

-

PBS

-

Lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)

-

L-DOPA solution (10 mM)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed B16-F10 cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with different concentrations of this compound and 100 µM IBMX for 48-72 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the cell lysates at 12,000 rpm for 15 minutes at 4°C to remove cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

In a 96-well plate, mix 80 µL of the cell lysate (normalized for protein concentration) with 20 µL of 10 mM L-DOPA.

-

Incubate the plate at 37°C for 1 hour.

-

Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

-

Tyrosinase activity is calculated as the percentage of the control.

Visualizations

Experimental Workflow

Signaling Pathway of Melanogenesis Inhibition by this compound

References

Application Notes and Protocols: In Vitro Models for Studying Doxorubicin Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin (DOX) is a potent anthracycline antibiotic widely employed as a chemotherapeutic agent against a broad spectrum of cancers, including breast, lung, ovarian, and various sarcomas.[1] Its clinical efficacy is, however, often limited by the development of chemoresistance and significant side effects, most notably cardiotoxicity.[2][3] The anti-tumor activity of doxorubicin is multifaceted, stemming from its ability to interfere with fundamental cellular processes.[4] Key mechanisms include the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively induce DNA damage, cell cycle arrest, and ultimately, programmed cell death.[1][2][4]

Understanding the precise molecular pathways affected by doxorubicin is crucial for optimizing its therapeutic use and developing strategies to overcome resistance. In vitro models, utilizing established cancer cell lines, provide an essential and cost-effective platform for elucidating these mechanisms, screening for synergistic drug combinations, and investigating the molecular basis of resistance.[5] This document provides an overview of common in vitro models, key signaling pathways, and detailed protocols for studying the cellular effects of doxorubicin.

Section 1: Common In Vitro Cancer Cell Line Models

A variety of human cancer cell lines are commonly used to investigate the efficacy and mechanisms of doxorubicin. The choice of cell line is critical as the sensitivity to doxorubicin can vary significantly depending on the cancer type and the specific genetic and epigenetic background of the cells.[5]

-

MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line frequently used in breast cancer research. It is generally considered sensitive to doxorubicin.[5]

-

HeLa (Cervical Cancer): One of the oldest and most commonly used human cell lines, known for its robustness in culture.[5]

-

A549 (Lung Carcinoma): A standard model for non-small cell lung cancer. Some studies report this cell line to be relatively resistant to doxorubicin.[5]

-

HepG2 & Huh7 (Hepatocellular Carcinoma): These are common models for liver cancer. Studies have shown differential sensitivity between them, with Huh7 sometimes exhibiting higher resistance.[5][6]

-

U2OS & MG-63 (Osteosarcoma): These cell lines are used to study bone cancer. Their response to doxorubicin can be dependent on their p53 status, with p53-wild type cells like U2OS showing more sensitivity.[7]

-

MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, often used as a model for more aggressive, harder-to-treat breast cancers.[8]

Section 2: Key Signaling Pathways Activated by Doxorubicin

Doxorubicin exerts its cytotoxic effects through the simultaneous activation of multiple complex signaling pathways.

2.1 DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of doxorubicin's anti-cancer activity is its ability to interfere with DNA replication.[1][4] It intercalates between DNA base pairs, distorting the double helix structure.[1] This action inhibits the function of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication and transcription. Doxorubicin stabilizes the complex between topoisomerase II and DNA after the enzyme has created a double-strand break, preventing the re-ligation of the DNA strands.[3] This leads to an accumulation of DNA breaks, triggering the DNA Damage Response (DDR) pathway, cell cycle arrest, and apoptosis.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. remedypublications.com [remedypublications.com]

- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tis.wu.ac.th [tis.wu.ac.th]

- 6. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. Model selection for assessing the effects of doxorubicin on triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Dodoviscin A: Application Notes and Protocols for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a general guideline for the experimental use of Dodoviscin A. Due to the limited availability of published data specific to this compound, these recommendations are based on standard laboratory practices for compounds with similar potential biological activities. Researchers are strongly advised to perform their own optimization and validation studies.

Introduction

This compound (CAS No. 1372527-25-7) is a research compound with potential anti-inflammatory, neuroprotective, antimicrobial, and anticancer properties.[1] Preliminary studies on cellular models suggest its involvement in pathways related to oxidative stress, bacterial growth inhibition, and cancer cell suppression. This document provides a starting point for the formulation and experimental evaluation of this compound in a research setting.

Compound Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and activity of this compound.

Table 1: Storage and Stability Recommendations

| Condition | Recommendation | Notes |

| Powder | Store at -20°C for long-term storage. | Protect from light and moisture. |

| Stock Solution | Aliquot and store at -80°C. | Avoid repeated freeze-thaw cycles. For a related compound, Dodoviscin J, storage in a solvent at -80°C is recommended for up to one year.[2] |

Formulation for In Vitro Experiments

The solubility of this compound has not been extensively reported. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide range of organic compounds for in vitro screening.[3][4][5]

Preparation of a 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500.54 g/mol , you would need 5.0054 mg.

-

Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the weighed compound.

-

Solubilization: Gently vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect for any undissolved particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -80°C.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound. Researchers should adapt these protocols based on their specific cell lines and experimental objectives.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay to assess the effect of a compound on cell viability.

Table 2: Example IC50 Values for Anti-inflammatory and Anticancer Compounds (for reference)

| Compound | Assay | Cell Line/Target | IC50 Value |

| Isonicotinate 5 | Anti-inflammatory (ROS inhibition) | Human blood cells | 1.42 ± 0.1 µg/mL[7] |

| Ibuprofen | Anti-inflammatory (ROS inhibition) | Human blood cells | 11.2 ± 1.9 µg/mL[7] |

| Cu(II) complex (C2) | Cytotoxicity (MTT assay) | MCF-7 | 5.16 µM[8] |

| FM10 | COX-2 Inhibition | In vitro | 0.69 µM[9] |

| FM12 | COX-2 Inhibition | In vitro | 0.18 µM[9] |

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Anti-Inflammatory Assessment: Albumin Denaturation Assay

This assay is a simple in vitro method to screen for anti-inflammatory activity by assessing the inhibition of protein denaturation.

-

Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing a buffered solution (e.g., phosphate-buffered saline pH 6.4) and a protein source (e.g., egg albumin).

-

Compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., a known anti-inflammatory drug like diclofenac) and a negative control (vehicle).

-

Incubation and Heating: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

-

Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 value.

Potential Signaling Pathways for Investigation

Based on the claimed activities of this compound, the following signaling pathways are suggested for further investigation.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

References

- 1. usbio.net [usbio.net]

- 2. Dodoviscin J | transporter | TargetMol [targetmol.com]

- 3. spiess-chemicals.com [spiess-chemicals.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Dodoviscin A Solubility for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of dodoviscin A in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a diterpenoid natural product with potential anti-inflammatory, neuroprotective, and anticancer properties.[1] Like many diterpenoids, it is a lipophilic molecule, which often results in poor aqueous solubility. For in vitro assays, which are typically conducted in aqueous-based cell culture media or buffer systems, poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the initial steps to dissolve this compound for an in vitro experiment?

The recommended starting point is to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final desired concentration in the aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its ability to dissolve a wide range of polar and nonpolar compounds.[2][3][4]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration as the test wells) in your experiments to account for any effects of the solvent on the cells.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

-

Vortexing and Sonication: Immediately after dilution, vortex the solution vigorously. Gentle sonication in a water bath can also help to redissolve small precipitates.

-

Gentle Warming: Briefly warming the solution to 37°C may aid in dissolution. However, be cautious with temperature-sensitive compounds.

-

Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions to gradually introduce the compound to the aqueous environment.

-

Increase Serum Concentration: If your cell culture medium contains fetal bovine serum (FBS), the proteins in the serum can help to stabilize the compound and prevent precipitation. Increasing the serum concentration (if compatible with your assay) may be beneficial.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound and other poorly soluble compounds.

Issue 1: Compound Precipitation in Stock Solution

Possible Cause:

-

The concentration of this compound in the DMSO stock solution is too high.

-

The stock solution has undergone multiple freeze-thaw cycles, leading to compound aggregation.

-

Contamination of the stock solution with water.

Solution:

-

Prepare a fresh stock solution at a lower concentration.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Ensure that the DMSO used is anhydrous and that the storage vials are properly sealed to prevent moisture absorption.

Issue 2: Inconsistent Results Between Experiments

Possible Cause:

-

Incomplete dissolution of this compound, leading to variations in the actual concentration in the assay.

-

Precipitation of the compound over the course of the experiment.

Solution:

-

Visually inspect your diluted solutions under a microscope to ensure no precipitate is present before adding them to the cells.

-

Consider using a solubilizing agent, such as cyclodextrins, to improve and stabilize the solubility of this compound in the aqueous medium.

-

Perform a solubility test of this compound in your specific assay medium at the desired concentrations before conducting the full experiment.

Quantitative Data: Solubility of Structurally Similar Diterpenoids

| Compound | Solvent | Solubility |

| Triptolide | DMSO | 72 mg/mL (199.77 mM)[2] |

| Water | Insoluble[2] | |

| Ethanol | Insoluble[2] | |

| DMF | ~12 mg/mL[5] | |

| DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL[5] | |

| Carnosic Acid | DMSO | ~30 mg/mL[6] |

| Ethanol | ~30 mg/mL[6] | |

| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL[6] | |

| Abietic Acid | DMSO | ~30 mg/mL |

| Ethanol | ~20 mg/mL | |

| DMSO:PBS (1:20, pH 7.2) | ~0.04 mg/mL |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a room temperature water bath for 5-10 minutes until the solid is completely dissolved.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for an In Vitro Cytotoxicity Assay (e.g., MTT Assay)

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Intermediate Dilution (Optional): If the final desired concentrations are very low, it may be necessary to perform an intermediate dilution of the stock solution in DMSO.

-

Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. Immediately vortex the solution to ensure rapid and uniform mixing. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock solution to 1 mL of medium.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium.

-

Application to Cells: Immediately add the prepared working solutions and the vehicle control to the cells in the 96-well plate.

Visualizations

Caption: Experimental workflow for preparing this compound for in vitro assays.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Dodoviscin A Cytotoxicity Assay: Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing dodoviscin A in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound is significantly different from previously published values. What could be the cause?

A1: Discrepancies in IC50 values can arise from several factors:

-

Cell Line Differences: Different cell lines exhibit varying sensitivities to cytotoxic agents. Ensure you are using the exact same cell line, passage number, and culture conditions as the reference study.

-

Assay Method: Different cytotoxicity assays measure different cellular endpoints. An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. This compound might affect metabolism at a different rate than it compromises the cell membrane, leading to different IC50 values.

-

Experimental Parameters: Variations in cell seeding density, compound incubation time, and reagent concentrations can all impact the final IC50 value.[1] Adherence to a consistent, optimized protocol is crucial.

Q2: I am observing high background absorbance in my "no-cell" and/or "vehicle-only" control wells in my MTT assay. What should I do?

A2: High background in control wells can obscure your results. Common causes include:

-

Reagent Contamination: The MTT reagent or culture medium may be contaminated with bacteria or reducing agents. Use fresh, sterile reagents and consider preparing media without phenol red for the assay steps.

-

Compound Interference: this compound itself might be colored or have reducing properties that interact with the MTT reagent. It is essential to run a "compound-only" control (this compound in media, no cells) to check for this. If interference is observed, subtract the absorbance of the compound-only control from your experimental wells.

-

Incomplete Solubilization: If formazan crystals are not fully dissolved, it can lead to inaccurate and inconsistent readings. Ensure adequate mixing and incubation time with the solubilization buffer.[2]

Q3: My MTT assay results suggest high cytotoxicity, but my LDH release assay shows minimal cell death. Why are these results inconsistent?

A3: This is a common scenario and often indicates that this compound is affecting cell metabolism without causing immediate plasma membrane rupture.

-

Mechanism of Action: The compound may be cytostatic (inhibiting proliferation and metabolic activity) rather than cytotoxic (causing cell lysis) at the tested concentrations and time points. The MTT assay would show a decrease in signal due to reduced metabolic activity, while the LDH assay would show no change as the cell membrane remains intact.[3]

-

Apoptosis vs. Necrosis: this compound might be inducing apoptosis (programmed cell death). Early-stage apoptotic cells can have reduced metabolic activity but maintain membrane integrity, only releasing LDH at later stages.[4] To confirm this, consider running an apoptosis-specific assay, such as a Caspase-3 activity assay.

Troubleshooting Workflows

Troubleshooting High Background in MTT Assay

Caption: Troubleshooting logic for high background absorbance in MTT assays.

Interpreting Inconsistent Assay Results

Caption: Logic for diagnosing inconsistent results between viability and cytotoxicity assays.

Data Presentation

Effective data management is crucial for interpreting your results. All quantitative data should be organized clearly.

Table 1: Example Raw Absorbance Data from MTT Assay

| This compound (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Average OD |

|---|---|---|---|---|

| 0 (Vehicle) | 1.102 | 1.125 | 1.098 | 1.108 |

| 1 | 0.954 | 0.988 | 0.965 | 0.969 |

| 5 | 0.653 | 0.631 | 0.644 | 0.643 |

| 10 | 0.341 | 0.355 | 0.348 | 0.348 |